molecular formula C14H13FN2OS B2498468 1-(4-fluorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 920411-01-4

1-(4-fluorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No. B2498468
CAS RN: 920411-01-4
M. Wt: 276.33
InChI Key: FAZTULGKVOHSQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of similar pyrimidine derivatives typically involves cyclocondensation reactions. For instance, Mohammad Ullah et al. (2011) described the synthesis of related compounds using barbituric acid or thiobarbituric acid with arylideneacetophenones in glacial acetic acid in the presence of phosphorous pentoxide (Ullah et al., 2011).

Molecular Structure Analysis

  • The molecular structure of pyrimidine derivatives is characterized by spectroscopic methods such as UV, IR, NMR, and mass spectrometry. For example, Kökbudak et al. (2020) used 1H NMR, 13C NMR, and FT-IR spectroscopies to characterize the structure of newly synthesized pyrimidine derivatives (Kökbudak et al., 2020).

Chemical Reactions and Properties

  • Pyrimidine derivatives, including those similar to the target compound, are known for their reactivity in various chemical reactions. As demonstrated by Ivashchenko et al. (2019), these compounds can be involved in crystallization processes and show interesting reactivity patterns in molecular docking studies (Ivashchenko et al., 2019).

Physical Properties Analysis

  • The physical properties of these compounds, such as melting points, solubility, and crystal structures, can be determined using techniques like X-ray crystallography. For instance, Hong Chen and Mingguo Liu (2019) undertook crystal structure determination to understand the influence of structural modifications on the overall molecular geometry and conformation of pyrimidine derivatives (Chen & Liu, 2019).

Chemical Properties Analysis

  • The chemical properties of pyrimidine derivatives, such as reactivity, stability, and chemical interactions, can be explored through various analytical methods. Taoda Shi et al. (2018) reported a green approach to synthesize these compounds, highlighting their chemical properties and synthesis efficiency (Shi et al., 2018).

Scientific Research Applications

Anticancer Potential

Compounds related to 1-(4-fluorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one have been synthesized and studied for their anticancer properties. For instance, derivatives synthesized under microwave irradiation exhibited significant cytotoxicity against human cancer cell lines such as lung carcinoma (A-549) and adenocarcinoma mammary gland (MDA-MB-231), showing potential as potent anticancer agents. Some compounds demonstrated potent activity comparable or even superior to standard drugs like Cisplatin. The ability of these compounds to cleave DNA, as shown in DNA cleavage studies, suggests a mechanism by which they inhibit the growth of cancerous cells (Hosamani, Reddy, & Devarajegowda, 2015).

Antitubercular Activity

Similarly structured compounds have also been investigated for their antitubercular activity. A study involving benzocoumarin-pyrimidine hybrids revealed potent antitubercular properties with minimal cytotoxicity, making them promising leads in the search for new antitubercular agents. The ability of these compounds to completely cleave DNA highlights their potential mechanism of action against the tuberculosis bacterium (Reddy, Hosamani, & Devarajegowda, 2015).

Antibacterial and Antifungal Effects

Research on new thieno[2,3-d]pyrimidin-4(3H)-one derivatives, related in structure, demonstrated promising antibacterial and antifungal activities, especially against Candida fungus species, surpassing the effectiveness of fluconazole. This suggests the potential of these compounds in treating infections caused by resistant strains of bacteria and fungi (Kahveci et al., 2020).

Antiviral Properties

Thio analogues of dihydroalkoxybenzyloxopyrimidines, which share structural similarities, have shown selective inhibition of HIV-1 multiplication in vitro. This indicates their potential as non-nucleoside reverse transcriptase inhibitors, providing a new avenue for HIV-1 treatment strategies (Mai et al., 1995).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2OS/c15-10-6-4-9(5-7-10)8-17-12-3-1-2-11(12)13(19)16-14(17)18/h4-7H,1-3,8H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZTULGKVOHSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)NC2=S)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

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